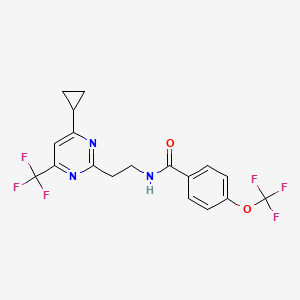

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

This compound features a pyrimidine core substituted with a cyclopropyl group at position 4 and a trifluoromethyl group at position 4. The pyrimidine ring is connected via an ethyl linker to a benzamide moiety, which is further substituted with a trifluoromethoxy group at the para position. Its molecular formula is C₂₁H₁₈F₆N₃O₂, with a calculated molecular weight of 458.39 g/mol.

Properties

IUPAC Name |

N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F6N3O2/c19-17(20,21)14-9-13(10-1-2-10)26-15(27-14)7-8-25-16(28)11-3-5-12(6-4-11)29-18(22,23)24/h3-6,9-10H,1-2,7-8H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXTWKRJCYQSYOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features, particularly the trifluoromethyl and cyclopropyl groups, contribute to its biological activity, making it a subject of interest in drug development and medicinal chemistry.

Molecular Characteristics

- Chemical Formula : C23H25F6N3O2

- Molecular Weight : 463.46 g/mol

- IUPAC Name : this compound

The compound features a pyrimidine ring substituted with a trifluoromethyl group, an ethyl chain, and a benzamide moiety with a trifluoromethoxy group. The presence of these functional groups enhances its lipophilicity and metabolic stability, which are critical for its biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting inflammation and cancer progression.

- Receptor Modulation : It interacts selectively with various receptors, influencing cellular signaling pathways related to disease states.

1. Enzyme Interaction Studies

In vitro studies have demonstrated that this compound effectively inhibits certain enzymes linked to inflammatory responses. For instance, it was found to inhibit cyclooxygenase (COX) enzymes, which play a role in the synthesis of prostaglandins involved in inflammation.

2. Anticancer Activity

A study evaluating the anticancer properties of this compound revealed that it induces apoptosis in cancer cell lines through caspase activation pathways. The compound's ability to modulate cell cycle progression was also observed, suggesting its potential as an anticancer agent.

Comparative Biological Activity

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Pyrimidine core | Anti-inflammatory | Enhanced solubility |

| Compound B | Benzamide derivative | Anticancer | High receptor affinity |

| This compound | Trifluoromethyl substitution | Enzyme inhibition, receptor modulation | Distinct pharmacological profile |

Metabolic Stability

The trifluoromethyl groups significantly enhance the metabolic stability of the compound, allowing for prolonged action in biological systems. Studies indicate that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles in preliminary animal models.

Toxicological Assessments

Toxicological studies have assessed the safety profile of this compound. Results indicate minimal adverse effects at therapeutic doses, although further clinical trials are necessary to fully understand its safety in humans.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share key structural motifs with the target molecule, such as pyrimidine/benzamide backbones, fluorinated substituents, or ethyl linkers:

Key Differences and Implications

Substituent Effects on Hydrophobicity: The target compound’s cyclopropyl and trifluoromethoxy groups enhance hydrophobicity compared to the dimethoxyphenyl substituent in Compound 4g . This may improve membrane permeability in drug delivery applications.

Metabolic Stability :

- The trifluoromethoxy group in the target compound and the compound from is less prone to oxidative metabolism than the methoxy group in , suggesting longer half-life .

Binding Affinity Predictions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.